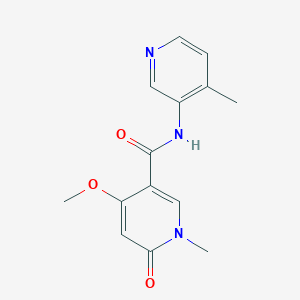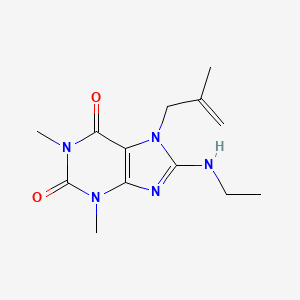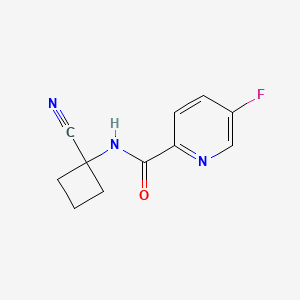
N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide, also known as CCT245737, is a small molecule inhibitor that has been studied extensively in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for the treatment of various types of cancer.
Wirkmechanismus
N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide inhibits the activity of Chk1 by binding to the ATP-binding site of the protein. This prevents Chk1 from phosphorylating downstream targets in the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. In addition, N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide has been shown to enhance the efficacy of DNA-damaging agents such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide is its specificity for Chk1, which reduces the potential for off-target effects. However, the efficacy of N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide may be limited by the presence of mutations in the Chk1 pathway that confer resistance to the drug.
Zukünftige Richtungen
Future research on N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide could focus on identifying biomarkers that predict response to the drug, as well as developing strategies to overcome resistance to Chk1 inhibition. In addition, the potential of N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide as a combination therapy with other DNA-damaging agents could be explored further.
Synthesemethoden
The synthesis of N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide involves several steps, starting with the reaction of 1-cyanocyclobutane carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-fluoropyridine-2-carboxamide in the presence of a base to yield N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide has been studied extensively in preclinical models of cancer, including breast cancer, ovarian cancer, and melanoma. In these studies, N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide has been shown to inhibit the activity of a protein called Chk1, which plays a critical role in the DNA damage response pathway. By inhibiting Chk1, N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide can sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-8-2-3-9(14-6-8)10(16)15-11(7-13)4-1-5-11/h2-3,6H,1,4-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRPBUYTUAJDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

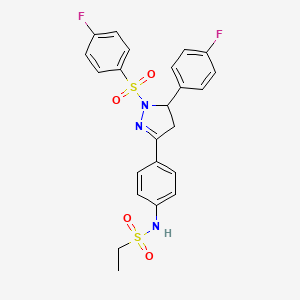
![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2889920.png)
![N-[2-(Cyanomethylamino)-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B2889921.png)
![2-iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2889923.png)
![2-(cyclopropanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2889924.png)
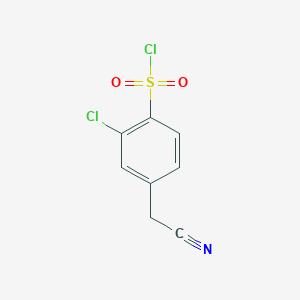
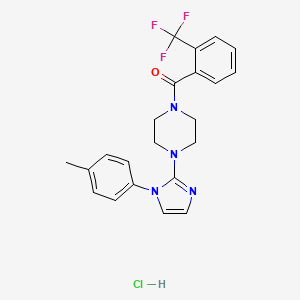

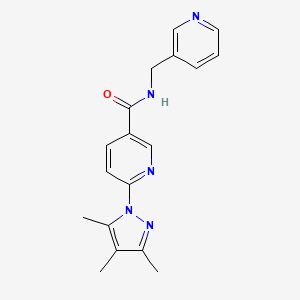

![5-Chloro-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridin-2-amine](/img/structure/B2889934.png)
![1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid](/img/structure/B2889936.png)
